molecular formula C16H17NO4 B14699872 Benzene, 2-methoxy-4-(2-nitroethyl)-1-(phenylmethoxy)- CAS No. 21473-46-1

Benzene, 2-methoxy-4-(2-nitroethyl)-1-(phenylmethoxy)-

Cat. No.: B14699872
CAS No.: 21473-46-1
M. Wt: 287.31 g/mol
InChI Key: ARVGYZZNSPGHKO-UHFFFAOYSA-N
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Description

Benzene, 2-methoxy-4-(2-nitroethyl)-1-(phenylmethoxy)- is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with methoxy, nitroethyl, and phenylmethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 2-methoxy-4-(2-nitroethyl)-1-(phenylmethoxy)- typically involves multi-step organic reactions. One common method includes the nitration of a methoxy-substituted benzene derivative followed by the introduction of a phenylmethoxy group through etherification. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Benzene, 2-methoxy-4-(2-nitroethyl)-1-(phenylmethoxy)- can undergo various chemical reactions, including:

    Oxidation: The nitroethyl group can be oxidized to form nitro compounds.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy and phenylmethoxy groups can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro compounds.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Benzene, 2-methoxy-4-(2-nitroethyl)-1-(phenylmethoxy)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzene, 2-methoxy-4-(2-nitroethyl)-1-(phenylmethoxy)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methoxy and phenylmethoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 2-methoxy-4-(2-nitroethyl)-1-(methoxy)-
  • Benzene, 2-methoxy-4-(2-nitroethyl)-1-(ethoxy)-
  • Benzene, 2-methoxy-4-(2-nitroethyl)-1-(phenyl)-

Uniqueness

Benzene, 2-methoxy-4-(2-nitroethyl)-1-(phenylmethoxy)- is unique due to the presence of both methoxy and phenylmethoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents provides a distinct profile that sets it apart from other similar compounds.

Properties

CAS No.

21473-46-1

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

2-methoxy-4-(2-nitroethyl)-1-phenylmethoxybenzene

InChI

InChI=1S/C16H17NO4/c1-20-16-11-13(9-10-17(18)19)7-8-15(16)21-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3

InChI Key

ARVGYZZNSPGHKO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC[N+](=O)[O-])OCC2=CC=CC=C2

Origin of Product

United States

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